Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride
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Overview
Description
Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes an imidazole ring, making it a valuable subject of study in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which is then further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate . The reactions are typically carried out in solvents like toluene under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of various industrial chemicals and materials, leveraging its reactivity and stability.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring plays a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound shares some structural similarities and is used in similar research contexts.
2-(2-nitrophenyl)acrylate: A precursor in the synthesis of Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride.
Uniqueness
This compound is unique due to its specific imidazole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted research and industrial applications.
Properties
IUPAC Name |
methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-3-11-5-4-10-7(11)6(9)8(12)13-2;;/h4-6H,3,9H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARZGIJYBWGILV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(C(=O)OC)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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